

Codeine: A Comprehensive Technical Guide from Discovery to Development

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Codeine

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Introduction and Historical Context

Codeine, also known as 3-methylmorphine, is a naturally occurring opiate alkaloid found in the opium poppy, *Papaver somniferum* [1] [2]. It holds the distinction of being the most widely used opiate in the world and is listed on the World Health Organization's List of Essential Medicines due to its importance in treating pain and cough [1] [3]. The compound was first isolated in 1832 by French chemist **Pierre Jean Robiquet** [1]. During the late 19th century, codeine began to replace morphine in many applications because it was initially believed to be less addictive, and it was even used as a treatment for morphine withdrawal [2]. The first detailed report of codeine addiction appeared in 1905, with subsequent reports leading to its classification as a controlled substance in the United States in the 1960s [2]. Codeine's history is deeply intertwined with the broader development of organic chemistry and the pharmaceutical industry in the 19th and early 20th centuries.

Chemical Profile and Properties

Codeine is a morphinan-class opioid with the chemical name (5 α ,6 α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol [1] [4]. Its core structure consists of a polycyclic framework of three benzene rings fused in a zig-zag pattern called phenanthrene, with a fourth nitrogen-containing ring fused to the phenanthrene structure [4].

Table 1: Fundamental Chemical and Physical Properties of Codeine

Property	Description
Chemical Formula	C ₁₈ H ₂₁ NO ₃ [1]
Molar Mass	299.370 g·mol ⁻¹ [1]
Chemical Class	Morphinan Opioid [4]
Other Names	3-Methylmorphine, Morphine methylester [2]
Natural Source	<i>Papaver somniferum</i> (Opium Poppy) [1] [2]
Natural Abundance	Approximately 2% of opium [1]

While codeine occurs naturally, its concentration in opium is relatively low (0.7-5%) [1] [5]. Consequently, most commercial codeine is produced semi-synthetically from the more abundant morphine through a selective **O-methylation** of the 3-hydroxy group [1] [5]. This synthesis presents a regiochemical challenge, as early methylating agents would target both the 3- and 6-hydroxy groups of morphine. Industrial-scale synthesis overcame this through the use of reagents like trimethylphenylammonium ethoxide to achieve selective methylation at the aromatic 3-position [5].

Pharmacology and Mechanism of Action

Pharmacodynamics and Opioid Receptor Interactions

Codeine is a **weak μ -opioid receptor (MOR) agonist** with significantly lower binding affinity compared to its active metabolite, morphine [1] [4]. It functions as a **prodrug**, meaning its analgesic efficacy depends largely on its metabolic activation rather than its intrinsic activity [6] [5].

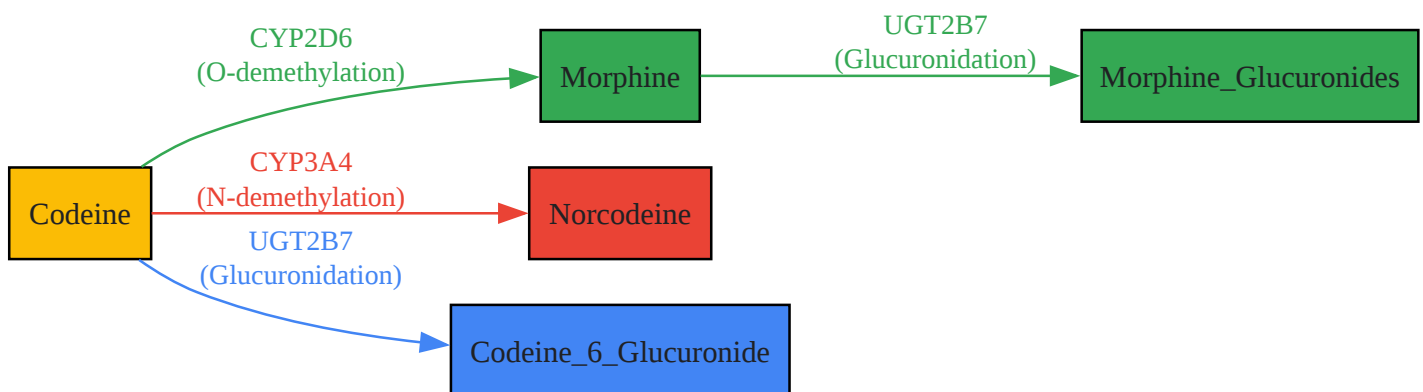
Table 2: Opioid Receptor Binding Affinities (K_i) of Codeine and Morphine

Compound	μ -Opioid Receptor (MOR)	κ -Opioid Receptor (KOR)	δ -Opioid Receptor (DOR)
Codeine	79 nM [1]	>1,000 nM [1]	>1,000 nM [1]
Morphine	1.8 nM [1]	317 nM [1]	90 nM [1]

The active metabolites of codeine, primarily morphine, exert their therapeutic and adverse effects by binding to and activating μ -opioid receptors in the central and peripheral nervous systems [4]. This activation mimics endogenous endorphins, leading to **G-protein mediated inhibition of adenylate cyclase**, hyperpolarization of neurons due to potassium efflux, and reduced neurotransmitter release, ultimately resulting in analgesia, sedation, and cough suppression [4].

Pharmacokinetics and the Critical Role of CYP2D6 Metabolism

The pharmacokinetics of codeine are characterized by its role as a prodrug, with its metabolic pathway being a major source of individual variability in response.



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Diagram: Primary Metabolic Pathways of Codeine. The bioactivation to morphine via CYP2D6 is essential for analgesic efficacy.

The **O-demethylation of codeine to morphine by the hepatic cytochrome P450 enzyme CYP2D6** is a minor pathway (5-10% of codeine clearance) but is absolutely essential for codeine's opioid activity [6] [5]. A second pathway, **N-demethylation to norcodeine** by CYP3A4, produces an inactive metabolite [1] [4].

The majority of codeine (approximately 70%) is directly glucuronidated to codeine-6-glucuronide by UGT2B7 [1]. Both morphine and norcodeine are further conjugated by UGT2B7 to form 3- and 6-glucuronides [1] [4].

This metabolic profile results in the following pharmacokinetic parameters: an oral bioavailability of approximately 60%, an onset of action within 15-30 minutes, a time to peak effect of about 2 hours, a duration of action of 4-6 hours, and an elimination half-life of 2.5-3 hours [1].

Clinical Applications and Formulations

Codeine has three primary therapeutic uses, typically administered orally, though rectal and injectable (subcutaneous, intramuscular) formulations also exist [1].

Table 3: Clinical Applications and Common Formulations of Codeine

Therapeutic Use	Efficacy and Considerations	Common Formulations
Analgesia	Mild to moderate pain [1]. Often combined with other analgesics for synergy [1]. Weak evidence for cancer pain [1].	Co-codamol (with paracetamol), Co-codaprin (with aspirin), Nurofen Plus (with ibuprofen) [1] [4].
Antitussive	Cough suppression [1]. Not recommended for acute cough in children or in Europe for those under 12 [1].	Various cough syrups, often with antihistamines (e.g., promethazine) [1] [4].
Antidiarrheal	Treatment of diarrhea and diarrhea-predominant IBS [1]. Less frequently used than loperamide [1].	Single-ingredient or combination products [1].

Experimental and Synthetic Methodologies

Total Chemical Synthesis

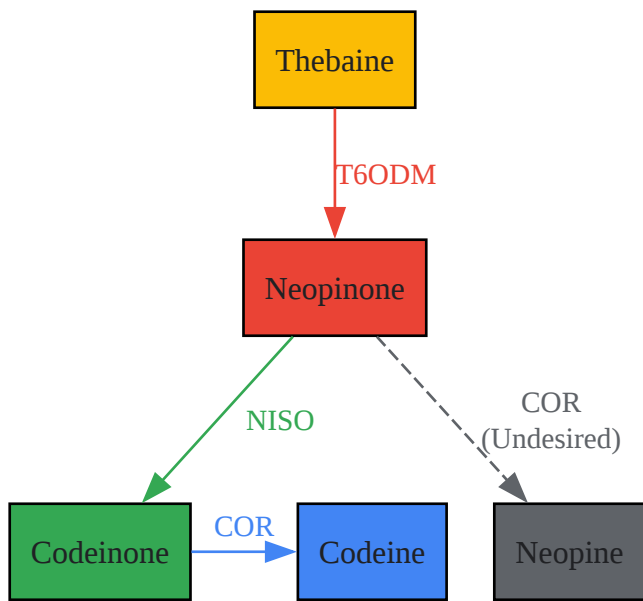
The total synthesis of codeine is a challenging endeavor due to its complex polycyclic structure with multiple stereocenters. Several landmark syntheses have been developed over the years.

- **Gates Synthesis (1950s):** The first total synthesis of morphine, which includes a route to codeine, was a linear sequence of 29 steps with a low overall yield, establishing a foundational proof-of-principle [7].
- **Magnus Synthesis (2009):** A more efficient and innovative 13-step route featuring a key **dearomatizing cyclization** [8]. A critical stereochemical challenge was overcome by using 1,3-dibromo-5,5-dimethylhydantoin to form a bromohydrin with the desired configuration, which was then converted to the required epoxide [8]. This synthesis provided a more practical and scalable approach to constructing the codeine skeleton.

Biocatalytic and Chemoenzymatic Synthesis

Recent advances have focused on developing more sustainable and efficient biocatalytic processes to produce codeine.

- **Chemoenzymatic Synthesis (Hudlicky, 2007):** This route utilized an **enzymatically generated diene diol as a homochiral starting material** [7]. The synthesis featured a Mitsunobu inversion and two sequential intramolecular Heck cyclizations to construct the core C, B, and D rings of the morphinan structure [7].
- **High-Efficiency Biocatalytic Conversion (2020):** An industrially applicable whole-cell biotransformation process using engineered *E. coli* [3]. This system employs a **compartmentalization strategy**, expressing key enzymes (thebaine 6-O-demethylase - T6ODM, neopinone isomerase - NISO, and codeinone reductase - COR) from the opium poppy in different cells. This allows for spatial and temporal control of the reactions, minimizing byproduct (neopine) formation and maximizing yield [3].



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Diagram: Key Enzymatic Steps in the Biocatalytic Conversion of Thebaine to Codeine. NISO is critical for directing the pathway toward codeine and away from the neopine byproduct.

This engineered *E. coli* system achieved a **64% yield** of codeine from thebaine with a volumetric productivity of **0.19 g/(L·h)**, a dramatic improvement over previous microbial systems and a productivity that is competitive with other industrial pharmaceutical biotransformations [3].

Pharmacogenetics and Clinical Implications

The pharmacogenetics of codeine centers almost exclusively on the **polymorphically expressed CYP2D6 enzyme** [6] [5]. Genetic variation in the *CYP2D6* gene leads to a population distribution of metabolizer phenotypes, which profoundly impacts drug efficacy and safety [6].

Table 4: CYP2D6 Metabolizer Phenotypes and Implications for Codeine Therapy

Phenotype	Prevalence (Caucasian)	Activity Score	Clinical Response to Codeine
Poor Metabolizer (PM)	5-10% [6]	0 [6]	Subtherapeutic: Little to no analgesia due to failure to convert codeine to morphine [6].

Phenotype	Prevalence (Caucasian)	Activity Score	Clinical Response to Codeine
Intermediate Metabolizer (IM)	2-11% [6]	0.5 [6]	Reduced Analgesia: Lower-than-normal morphine formation [6].
Extensive Metabolizer (EM)	77-92% [6]	1.0 - 2.0 [6]	Normal Response: Expected level of analgesia and side effects [6].
Ultrarapid Metabolizer (UM)	1-2% [6]	>2.0 [6]	Toxicity Risk: Rapid and extensive conversion to morphine, leading to potentially fatal respiratory depression [1] [6].

These pharmacogenetic differences have led to serious adverse events, including fatal respiratory depression in pediatric patients (particularly after tonsillectomy) who were ultrarapid metabolizers, prompting FDA black box warnings [1] [6]. Furthermore, the CYP2D6 phenotype can be altered by drug-drug interactions. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, quinidine) can effectively convert an Extensive Metabolizer into a phenotypic Poor Metabolizer, nullifying the drug's efficacy [6] [5].

Abuse Potential and Public Health Considerations

Despite its status as a weak opioid, codeine carries a **high dependence and abuse liability** [1] [2]. Chronic use leads to tolerance and physical dependence, with withdrawal symptoms including craving, gastrointestinal distress, muscle spasms, and insomnia [1]. Public health concerns are particularly notable in regions where low-dose codeine products (LDCP) are available over-the-counter (OTC) [9]. A 2025 study in Croatia found that 92% of pharmacists encountered patients suspected of misusing or being dependent on OTC codeine [9]. This has spurred regulatory debates, with many pharmacists supporting a switch to prescription-only status to mitigate risks [9]. Recreationally, codeine is often abused in the form of "lean" or "purple drank," a concoction of codeine-containing cough syrup mixed with soft drinks [2] [4].

Conclusion and Future Perspectives

Codeine remains a cornerstone of pain and cough management globally due to its efficacy and historical availability. However, its future is being reshaped by a deeper scientific understanding of its pharmacology. The critical role of **CYP2D6 pharmacogenetics** presents a double-edged sword, explaining therapeutic failures and life-threatening toxicities, and strongly argues for a more personalized medicine approach to its use. Future directions in codeine research and development will likely focus on:

- **Adoption of Advanced Manufacturing:** Industrial implementation of high-yield, environmentally sustainable **biocatalytic synthesis** routes to supplant traditional chemical methods [3].
- **Precision Medicine:** Increased integration of pharmacogenetic testing in clinical settings to guide codeine therapy, avoiding its use in Poor and Ultrarapid Metabolizers [6].
- **Evolving Regulations:** Continued re-evaluation of the OTC status of low-dose codeine formulations in many countries to balance accessibility with the mitigation of misuse and dependence [9].

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